molecular formula C17H18O3 B12568085 (2'-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester CAS No. 266370-57-4

(2'-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester

Katalognummer: B12568085
CAS-Nummer: 266370-57-4
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: VVSNUNWAIOJIGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester typically involves the esterification of (2’-Methoxy-biphenyl-4-yl)-acetic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: (2’-Methoxy-biphenyl-4-yl)-acetic acid.

    Reduction: (2’-Methoxy-biphenyl-4-yl)-ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2’-Methoxy-biphenyl-4-yl)-acetic acid: The parent acid form of the ester.

    (2’-Methoxy-biphenyl-4-yl)-ethanol: The reduced form of the ester.

    (2’-Methoxy-biphenyl-4-yl)-methyl ester: Another ester derivative with a different alkyl group.

Uniqueness

(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

266370-57-4

Molekularformel

C17H18O3

Molekulargewicht

270.32 g/mol

IUPAC-Name

ethyl 2-[4-(2-methoxyphenyl)phenyl]acetate

InChI

InChI=1S/C17H18O3/c1-3-20-17(18)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)19-2/h4-11H,3,12H2,1-2H3

InChI-Schlüssel

VVSNUNWAIOJIGZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.